molecular formula C5H6N4O3 B12933377 3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide

3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide

Cat. No.: B12933377
M. Wt: 170.13 g/mol
InChI Key: XTOVFGORIKKKCC-XBXARRHUSA-N
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Description

3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide is a heterocyclic organic compound that features a triazine ring substituted with a methoxycarbonylamino group and an oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide typically involves the reaction of appropriate triazine derivatives with methoxycarbonylating agents under controlled conditions. One common method involves the use of methoxycarbonyl chloride in the presence of a base such as triethylamine to introduce the methoxycarbonyl group. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems can be employed to introduce the methoxycarbonyl group efficiently and sustainably . These systems offer better control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxide group, potentially converting it to a hydroxyl group.

    Substitution: The methoxycarbonylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxylated triazine compounds.

Scientific Research Applications

3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activities, depending on its structure and functional groups. It may interact with proteins and enzymes through hydrogen bonding, hydrophobic interactions, and covalent modifications . These interactions can alter the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Methoxycarbonyl)amino)-1,2,4-triazine 2-oxide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H6N4O3

Molecular Weight

170.13 g/mol

IUPAC Name

methyl (NE)-N-(2-hydroxy-1,2,4-triazin-3-ylidene)carbamate

InChI

InChI=1S/C5H6N4O3/c1-12-5(10)8-4-6-2-3-7-9(4)11/h2-3,11H,1H3/b8-4+

InChI Key

XTOVFGORIKKKCC-XBXARRHUSA-N

Isomeric SMILES

COC(=O)/N=C/1\N=CC=NN1O

Canonical SMILES

COC(=O)N=C1N=CC=NN1O

Origin of Product

United States

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